![molecular formula C10H20N2O3 B2657944 N1-(tert-butyl)-N2-(1-methoxypropan-2-yl)oxalamide CAS No. 920235-96-7](/img/structure/B2657944.png)
N1-(tert-butyl)-N2-(1-methoxypropan-2-yl)oxalamide
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Overview
Description
“N1-(tert-butyl)-N2-(1-methoxypropan-2-yl)oxalamide”, also known as “tert-butyl N-(1-methoxypropan-2-yl)carbamate”, is a chemical compound with the CAS Number: 194156-54-2 . It has a molecular weight of 189.25 .
Molecular Structure Analysis
The compound contains a total of 47 bonds, including 19 non-H bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, 1 secondary amide (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 ether (aliphatic) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 189.25 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources .Scientific Research Applications
Controlled Radical/Ionic Polymerization (CRP) Initiator
The compound has been investigated as a dual-initiator alkoxyamine for nitroxide-mediated polymerization (NMP) . Alkoxyamines based on this structure have shown efficiency in NMP processes, comparable to other well-established initiators. Notably, they offer easier functionalization, making them valuable for preparing block co-polymers with incompatible monomers or those non-polymerizable by the same method .
PDE4 Inhibitor Synthesis
Researchers have explored tert-butanesulfinamide derivatives in the synthesis of pyrazole compounds. These derivatives, including tert-butyl-N-(1-methoxypropan-2-yl)ethanediamide, have demonstrated effectiveness as PDE4 inhibitors for treating anti-inflammatory diseases .
SARS-CoV Protease Inhibition
The compound’s analogs, specifically N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides , have been optimized as potent noncovalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease . These inhibitors hold promise for antiviral drug development .
Catalyst Ligand in Palladium-Catalyzed Reactions
A chelate carbene ligand containing bulk tert-butyl groups, similar to the structure of our compound, has been employed as a catalyst ligand in palladium-catalyzed Heck and Suzuki coupling reactions . This highlights the compound’s potential in synthetic chemistry .
Synthesis of Pyrazole Derivatives
The compound has been utilized in the synthesis of pyrazole derivatives. For instance, a synthetic route involving tert-butyl-N-(1-methoxypropan-2-yl)ethanediamide led to the development of enantiopure derivatives with good yields and diastereoselectivity .
Carbamate Synthesis
A synthetic route from 1-methyl-1H-pyrazol-5-amine to tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate has been established, with an overall yield of 59.5%. This demonstrates the compound’s utility in carbamate synthesis .
Mechanism of Action
properties
IUPAC Name |
N'-tert-butyl-N-(1-methoxypropan-2-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-7(6-15-5)11-8(13)9(14)12-10(2,3)4/h7H,6H2,1-5H3,(H,11,13)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWSNLPKQABKRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(tert-butyl)-N2-(1-methoxypropan-2-yl)oxalamide |
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